molecular formula C11H24S2Sn B3056503 2,2-Dibutyl-1,3,2-dithiastanninane CAS No. 7191-32-4

2,2-Dibutyl-1,3,2-dithiastanninane

Cat. No.: B3056503
CAS No.: 7191-32-4
M. Wt: 339.2 g/mol
InChI Key: GOTLNLSQOCQENN-UHFFFAOYSA-L
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Description

2,2-Dibutyl-1,3,2-dithiastanninane is an organotin compound characterized by the presence of tin (Sn) atoms bonded to sulfur (S) atoms. This compound is part of the broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibutyl-1,3,2-dithiastanninane typically involves the reaction of dibutyltin dichloride with sodium sulfide in an organic solvent such as toluene. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

Bu2SnCl2+Na2SBu2SnS2+2NaCl\text{Bu}_2\text{SnCl}_2 + \text{Na}_2\text{S} \rightarrow \text{Bu}_2\text{SnS}_2 + 2\text{NaCl} Bu2​SnCl2​+Na2​S→Bu2​SnS2​+2NaCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibutyl-1,3,2-dithiastanninane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The tin-sulfur bonds can be substituted with other nucleophiles, leading to the formation of various organotin derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like alkyl halides or amines are employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various organotin derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dibutyl-1,3,2-dithiastanninane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Dibutyl-1,3,2-dithiastanninane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dibutyl-1,3,2-dioxastannolane
  • 2,2-Dibutyl-1,3,2-dioxastannane
  • 2,2-Dibutyl-4-methyl-1,3,2-dioxastannolane

Uniqueness

2,2-Dibutyl-1,3,2-dithiastanninane is unique due to the presence of sulfur atoms, which impart distinct chemical properties compared to its oxygen-containing analogs

Properties

IUPAC Name

2,2-dibutyl-1,3,2-dithiastanninane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.C3H8S2.Sn/c2*1-3-4-2;4-2-1-3-5;/h2*1,3-4H2,2H3;4-5H,1-3H2;/q;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTLNLSQOCQENN-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn]1(SCCCS1)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24S2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20526858
Record name 2,2-Dibutyl-1,3,2-dithiastanninane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20526858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7191-32-4
Record name 2,2-Dibutyl-1,3,2-dithiastanninane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20526858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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